1-Adamantane carboxamide, N-antipyrinyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

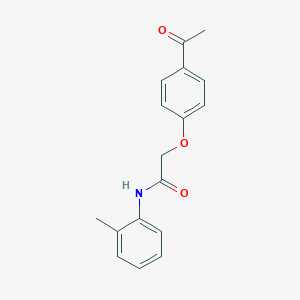

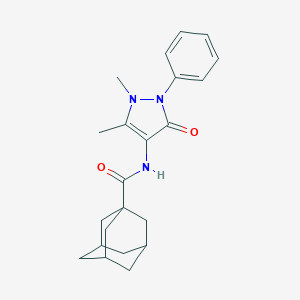

“1-Adamantane carboxamide, N-antipyrinyl-” is a chemical compound with the molecular formula C22H27N3O2 . It is also known by other names such as “N-Antipyrinyl-1-adamantanecarboxamide” and "N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide" .

Synthesis Analysis

The synthesis of N-(Adamantan-1-yl)amides, which is a class of compounds that “1-Adamantane carboxamide, N-antipyrinyl-” belongs to, has been reported to be achieved in 70–90% yield by the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .

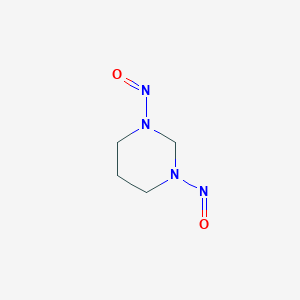

Molecular Structure Analysis

The molecular structure of “1-Adamantane carboxamide, N-antipyrinyl-” consists of an adamantane unit and a pyrazine ring connected to each other through an amide bond . The H—N—C=O moiety is close to planar .

Physical And Chemical Properties Analysis

The molecular weight of “1-Adamantane carboxamide, N-antipyrinyl-” is 365.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Applications De Recherche Scientifique

Medicinal Chemistry

N-Antipyrinyl-1-adamantanecarboxamide, with its unique adamantane structure, has potential applications in medicinal chemistry. The adamantane moiety is known for increasing the lipophilicity of compounds, which can improve their pharmacological properties . This compound could be explored for its efficacy in enhancing drug delivery, particularly in the development of new therapeutic agents.

Catalyst Development

The structural properties of adamantane derivatives make them suitable for use in catalyst development . Their stability and reactivity could be harnessed to facilitate various chemical reactions, potentially leading to more efficient and selective catalytic processes.

Nanomaterials

Due to its cage-like, diamondoid structure, N-Antipyrinyl-1-adamantanecarboxamide could be utilized in the creation of nanomaterials . Its robust framework might contribute to the development of materials with enhanced durability and specific functionalities for use in electronics or materials science.

Drug Delivery Systems

Adamantane derivatives, including N-Antipyrinyl-1-adamantanecarboxamide, are often used in the design of drug delivery systems . Their ability to interact with biological membranes could be exploited to create more effective delivery mechanisms for medications, potentially improving targeted therapy outcomes.

Surface Recognition

The compound’s structural features may allow it to play a role in surface recognition applications . This could include the development of sensors or assays that rely on the compound’s ability to bind or interact with specific molecular structures.

Safety and Handling Research

Research into the safety and handling of N-Antipyrinyl-1-adamantanecarboxamide is crucial for its use in any application. Understanding its reactivity, potential hazards, and appropriate storage and disposal methods is essential for safe laboratory practices .

Safety and Hazards

When handling “1-Adamantane carboxamide, N-antipyrinyl-”, it is advised to avoid breathing mist, gas or vapours and avoid contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured and all sources of ignition should be removed .

Propriétés

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-14-19(20(26)25(24(14)2)18-6-4-3-5-7-18)23-21(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h3-7,15-17H,8-13H2,1-2H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXDWWFNPPAIMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171757 |

Source

|

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantane carboxamide, N-antipyrinyl- | |

CAS RN |

18522-38-8 |

Source

|

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantane carboxamide, N-antipyrinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)